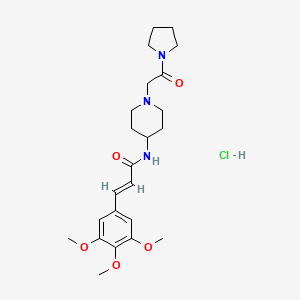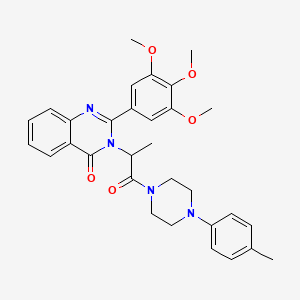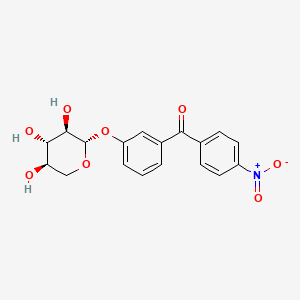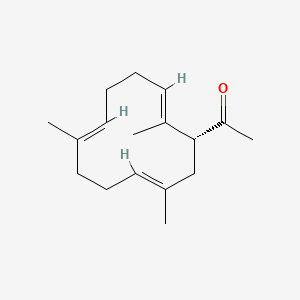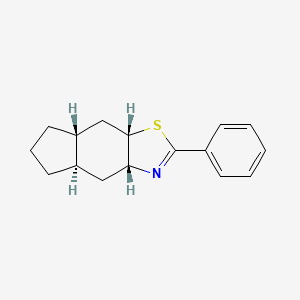
4H-Indeno(5,6-d)thiazole, 3a,4a,5,6,7,7a,8,8a-octahydro-2-phenyl-, (3a-alpha,4a-beta,7a-alpha,8a-alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Indeno(5,6-d)thiazole, 3a,4a,5,6,7,7a,8,8a-octahydro-2-phenyl-, (3a-alpha,4a-beta,7a-alpha,8a-alpha)- is a complex organic compound with a unique structure that includes both indene and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Indeno(5,6-d)thiazole, 3a,4a,5,6,7,7a,8,8a-octahydro-2-phenyl-, (3a-alpha,4a-beta,7a-alpha,8a-alpha)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4H-Indeno(5,6-d)thiazole, 3a,4a,5,6,7,7a,8,8a-octahydro-2-phenyl-, (3a-alpha,4a-beta,7a-alpha,8a-alpha)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]thiazole: Another compound with a similar indene-thiazole structure.
Benzothiazole: A simpler structure that lacks the indene ring but shares the thiazole moiety.
Uniqueness
4H-Indeno(5,6-d)thiazole, 3a,4a,5,6,7,7a,8,8a-octahydro-2-phenyl-, (3a-alpha,4a-beta,7a-alpha,8a-alpha)- is unique due to its specific stereochemistry and the combination of indene and thiazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
96159-95-4 |
|---|---|
Molecular Formula |
C16H19NS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
(3aR,4aR,7aR,8aS)-2-phenyl-4,4a,5,6,7,7a,8,8a-octahydro-3aH-cyclopenta[f][1,3]benzothiazole |
InChI |
InChI=1S/C16H19NS/c1-2-5-11(6-3-1)16-17-14-9-12-7-4-8-13(12)10-15(14)18-16/h1-3,5-6,12-15H,4,7-10H2/t12-,13-,14-,15+/m1/s1 |
InChI Key |
KQJDZGQASREUHY-TUVASFSCSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@@H]3[C@H](C[C@H]2C1)SC(=N3)C4=CC=CC=C4 |
Canonical SMILES |
C1CC2CC3C(CC2C1)SC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



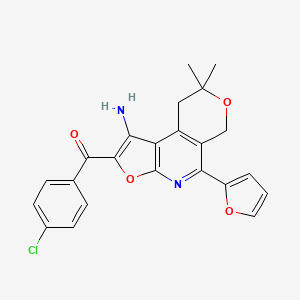
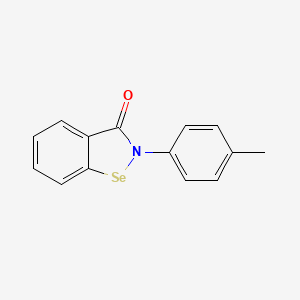

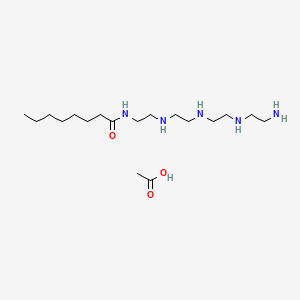
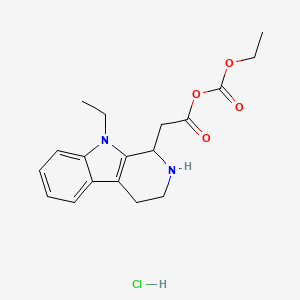
![2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate](/img/structure/B15182564.png)
![[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B15182567.png)
![(E)-but-2-enedioic acid;N,N-dimethyl-1-(8-thiatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaen-1-yl)methanamine](/img/structure/B15182575.png)
